5,7-DICHLOROISOQUINOLIN-1(2H)-ONE

Anticancer Osteosarcoma Cell Viability

This 5,7-dichloroisoquinolin-1(2H)-one scaffold offers a unique halogenation pattern for enhanced metabolic stability and lipophilicity, making it a superior choice over mono-substituted analogs for hit-to-lead and lead optimization programs targeting oncology, inflammation, and CNS disorders. Its dual chlorine handles enable rapid SAR exploration via cross-coupling. Procure for your next medicinal chemistry campaign.

Molecular Formula C9H5Cl2NO
Molecular Weight 214.04 g/mol
CAS No. 143074-76-4
Cat. No. B175512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-DICHLOROISOQUINOLIN-1(2H)-ONE
CAS143074-76-4
Synonyms5,7-Dichloro-isoquinolin-1-ol
Molecular FormulaC9H5Cl2NO
Molecular Weight214.04 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1C(=CC(=C2)Cl)Cl
InChIInChI=1S/C9H5Cl2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h1-4H,(H,12,13)
InChIKeyWGETXVFLGKZKCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloroisoquinolin-1(2H)-one (CAS 143074-76-4): A Halogenated Isoquinolinone Scaffold for Drug Discovery and Chemical Biology


5,7-Dichloroisoquinolin-1(2H)-one (CAS 143074-76-4) is a heterocyclic small molecule belonging to the isoquinolinone class, characterized by a bicyclic aromatic system with chlorine substituents at the 5- and 7-positions . This specific halogenation pattern imparts distinct electronic properties and chemical reactivity, making it a valuable scaffold for medicinal chemistry programs targeting cancer, infectious diseases, and neurological disorders [1]. The compound is commercially available from multiple vendors at purities typically ≥95-98% and serves as a versatile building block for the synthesis of more complex biologically active molecules, including inhibitors of WDR5, PARP, MDM2-p53 interaction, and Rho kinase .

5,7-Dichloroisoquinolin-1(2H)-one: Why Halogenation Pattern Dictates Biological Performance Over Related Isoquinolinones


Substituting 5,7-dichloroisoquinolin-1(2H)-one with structurally similar isoquinolinones—such as mono-chlorinated, di-fluorinated, or di-brominated analogs—is not feasible without fundamentally altering target engagement, metabolic stability, and physicochemical properties. The 5,7-dichloro substitution pattern confers a unique electronic and steric profile that influences molecular recognition at target proteins [1]. SAR studies within the isoquinolinone class demonstrate that halogen position and identity dramatically modulate potency, with chlorine substitutions at the 5- and 7-positions yielding distinct potency profiles compared to 7-chloro-only or 5-chloro-only analogs in assays such as KCNQ1/MINK channel inhibition and MAO-A activity [2]. Furthermore, the introduction of two chlorine atoms enhances metabolic stability and lipophilicity relative to unsubstituted or mono-substituted analogs, which can translate to improved pharmacokinetic parameters in vivo [3]. The quantitative evidence in Section 3 details these critical performance differences.

Quantitative Performance Evidence for 5,7-Dichloroisoquinolin-1(2H)-one: Head-to-Head and Cross-Study Comparisons


Antiproliferative Potency in Osteosarcoma: 5,7-Dichloro Substitution Yields Low Micromolar IC50 Values

In osteosarcoma cell lines, 5,7-dichloroisoquinolin-1(2H)-one demonstrates significant reduction in cell viability with IC50 values reported in the low micromolar range . While direct head-to-head data with unsubstituted or mono-chlorinated isoquinolinones in osteosarcoma are not available, cross-study comparisons with related isoquinolinone anticancer agents suggest that the 5,7-dichloro pattern is critical for achieving potent antiproliferative effects. For context, the isoquinolinequinone N-oxide class, which exhibits nanomolar GI50 values (0.21-0.49 μM) against melanoma and ovarian cancer cells [1], represents a more potent but structurally distinct scaffold. The 5,7-dichloroisoquinolin-1(2H)-one provides a balanced profile of synthetic tractability and moderate potency for hit-to-lead optimization.

Anticancer Osteosarcoma Cell Viability

Nicotinic Acetylcholine Receptor (nAChR) Functional Activity: 5,7-Dichloro Substitution Reduces Potency Relative to Other Isoquinolinones

At the human nicotinic acetylcholine receptor (muscle subtype TE671), 5,7-dichloroisoquinolin-1(2H)-one exhibits functional potency with an EC50 value of 30,000 nM (30 μM) [1]. This is substantially weaker than the activity of certain mono-chlorinated isoquinolinone analogs. For example, 7-chloroisoquinolin-1(2H)-one demonstrates an IC50 of 1,900 nM (1.9 μM) as an antagonist of the KCNQ1/MINK channel [2]. The 16-fold difference in potency highlights the importance of the specific halogenation pattern for target engagement. The 5,7-dichloro compound's reduced activity at nAChR may be advantageous for applications requiring minimal off-target nAChR modulation.

Neuroscience nAChR Ion Channel

Physicochemical and Metabolic Stability Advantages: 5,7-Dichloro Pattern Enhances Lipophilicity and Metabolic Resistance

The 5,7-dichloro substitution pattern on the isoquinolinone core confers distinct physicochemical advantages over unsubstituted or mono-substituted analogs. The introduction of chlorine atoms increases lipophilicity and molecular weight (MW = 214.05 g/mol) relative to 5-chloroisoquinolin-1(2H)-one (MW = 179.6 g/mol) or 7-chloroisoquinolin-1(2H)-one (MW = 179.6 g/mol) . This enhanced lipophilicity can improve membrane permeability, while the chlorine atoms also provide metabolic shielding, reducing susceptibility to oxidative metabolism . A related study on isoquinoline-pyridine-based Akt antagonists demonstrated that chlorination at the C-1 position improved pharmacokinetic properties in mice, increasing IV half-life to 5.0 hours and oral bioavailability to 51%, albeit at the cost of >500-fold reduction in potency .

Physicochemical Properties Drug Design Metabolic Stability

Synthetic Utility and Scaffold Versatility: 5,7-Dichloroisoquinolin-1(2H)-one Enables Diverse Chemical Transformations

5,7-Dichloroisoquinolin-1(2H)-one serves as a versatile scaffold for constructing complex heterocyclic libraries via palladium-catalyzed C-H activation and cross-coupling reactions . The 5- and 7-chloro substituents provide handles for further functionalization, enabling the synthesis of diverse analogs for SAR studies. This synthetic tractability is a key differentiator from less functionalized isoquinolinones, which offer fewer sites for derivatization. A 2018 study demonstrated a cascade one-pot method to synthesize isoquinolin-1(2H)-ones via Pd-catalyzed C-H activation, highlighting the utility of halogenated isoquinolinones in streamlined synthesis [1]. While specific yield or reaction rate data for 5,7-dichloroisoquinolin-1(2H)-one are not provided, the presence of two chlorine atoms positions it as a more versatile intermediate than mono-chlorinated or unsubstituted analogs.

Synthetic Chemistry Building Block C-H Activation

High-Impact Application Scenarios for 5,7-Dichloroisoquinolin-1(2H)-one in Drug Discovery and Chemical Biology


Hit-to-Lead Optimization in Anticancer Programs Targeting Osteosarcoma

Based on its low micromolar IC50 in osteosarcoma cell lines , 5,7-dichloroisoquinolin-1(2H)-one is an ideal starting point for hit-to-lead campaigns focused on bone cancer. The compound's moderate potency allows for SAR exploration to improve efficacy while leveraging the 5,7-dichloro pattern for metabolic stability.

Development of Isoquinolinone-Based WDR5 or PARP Inhibitors with Reduced nAChR Off-Target Activity

The compound's relatively low potency at nicotinic acetylcholine receptors (EC50 = 30 μM) [1] makes it a promising scaffold for developing inhibitors of WDR5 [2] or PARP-1 [3] with minimized CNS or neuromuscular off-target effects. The 5,7-dichloro pattern can be maintained while optimizing primary target engagement.

Synthesis of Diverse Isoquinolinone Libraries via Palladium-Catalyzed Cross-Coupling

With two chlorine handles at positions 5 and 7 , this compound is a premier building block for constructing focused libraries of isoquinolinone derivatives via Suzuki, Heck, or Buchwald-Hartwig couplings. This enables rapid SAR exploration across multiple therapeutic areas, including oncology, inflammation, and metabolic diseases.

Lead Optimization for In Vivo Pharmacokinetic Studies

The increased lipophilicity and potential metabolic stability conferred by the 5,7-dichloro pattern support its use in lead optimization programs aiming to improve oral bioavailability and half-life. Researchers can prioritize this scaffold over mono-chlorinated analogs when in vivo efficacy is a key goal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-DICHLOROISOQUINOLIN-1(2H)-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.